1,8-Naphthyridin-4-amine hydrochloride

Übersicht

Beschreibung

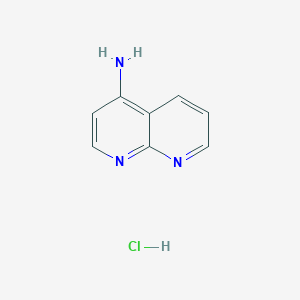

1,8-Naphthyridin-4-amine hydrochloride is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by their fused pyridine rings, which contribute to their diverse biological activities and photochemical properties . The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Vorbereitungsmethoden

The synthesis of 1,8-naphthyridines, including 1,8-naphthyridin-4-amine hydrochloride, involves several methods:

Multicomponent Reactions: These reactions efficiently generate complex molecular architectures.

Friedländer Approach: This method uses green strategies to synthesize 1,8-naphthyridines by cyclizing intermediates derived from 2-aminopyridine and carbonyl compounds.

Metal-Catalyzed Synthesis: Metal catalysts, such as iridium, facilitate the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols to form 1,8-naphthyridines.

Analyse Chemischer Reaktionen

1,8-Naphthyridin-4-amine hydrochloride undergoes various chemical reactions:

Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Complex Formation: It forms complexes with metal ions, such as copper, which can quench its fluorescence.

Wissenschaftliche Forschungsanwendungen

1,8-Naphthyridin-4-amine hydrochloride has numerous applications in scientific research:

Medicinal Chemistry: It serves as a core structure in the development of drugs, such as gemifloxacin, which is used to treat bacterial infections.

Material Science: It is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.

Biological Research: Its ability to form complexes with metal ions makes it useful in developing chemosensors for detecting anions like cyanide.

Wirkmechanismus

The mechanism of action of 1,8-naphthyridin-4-amine hydrochloride involves its interaction with molecular targets:

Vergleich Mit ähnlichen Verbindungen

1,8-Naphthyridin-4-amine hydrochloride is unique due to its specific structure and properties. Similar compounds include:

1,5-Naphthyridine: Another naphthyridine derivative with different nitrogen atom arrangements.

1,6-Naphthyridine: Known for its pharmacological activities, including anticancer and antimicrobial properties.

Hybrid Naphthyridines: Compounds that combine naphthyridine with other pharmacophores, such as β-lactams, to enhance their biological activities.

Biologische Aktivität

1,8-Naphthyridin-4-amine hydrochloride is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the mechanisms, therapeutic potentials, and research findings associated with this compound, highlighting its role in cancer treatment, antimicrobial activity, and other pharmacological effects.

Overview of 1,8-Naphthyridine Derivatives

1,8-Naphthyridine derivatives, including this compound, have been identified as having a broad spectrum of biological activities. These include:

- Anticancer : Inducing apoptosis and inhibiting cell cycle progression.

- Antimicrobial : Exhibiting antibacterial and antiviral properties.

- Anti-inflammatory : Reducing inflammation in various models.

- Antiparasitic : Showing efficacy against leishmaniasis and other parasitic infections.

The biological activity of this compound is attributed to several mechanisms:

- DNA Intercalation : The compound can intercalate between DNA base pairs, disrupting replication and transcription processes. This is particularly relevant in its anticancer activity .

- Enzyme Inhibition : It acts as an inhibitor of topoisomerases I and II, which are crucial for DNA replication and repair. This inhibition leads to increased DNA damage in rapidly dividing cancer cells .

- Apoptosis Induction : The compound activates intrinsic and extrinsic apoptotic pathways, promoting cell death in tumor cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various assays:

Case Studies

- Prostate Cancer Models : Research demonstrated that derivatives of 1,8-naphthyridine exhibited significant cytotoxicity against prostate cancer cell lines (LNCaP, DU145) when compared to standard chemotherapeutics like doxorubicin .

- Breast Cancer Studies : A series of naphthyridine derivatives were tested against breast cancer cell lines (MCF-7), showing promising results in inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

The compound has also shown effectiveness against various pathogens:

- Antibacterial Properties : Initial studies indicated that 1,8-naphthyridine derivatives could inhibit the growth of Gram-negative bacteria, similar to nalidixic acid .

- Antiviral Efficacy : Some derivatives have demonstrated potent antiviral activities against HIV and other viruses by inhibiting viral replication pathways .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key findings include:

| Parameter | Value |

|---|---|

| Bioavailability | Moderate (41%-46%) |

| Half-life | Approximately 4.2 - 4.8 hours |

| Plasma Protein Binding | High (up to 95%) |

These parameters suggest that while the compound has a good absorption profile, further studies are needed to assess its long-term safety and potential side effects in clinical settings .

Eigenschaften

IUPAC Name |

1,8-naphthyridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3.ClH/c9-7-3-5-11-8-6(7)2-1-4-10-8;/h1-5H,(H2,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPCIYQEWUECDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.